molecular formula C32H55N9O10 B12085992 H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH

H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH

Cat. No.: B12085992
M. Wt: 725.8 g/mol
InChI Key: ORFLZNAGUTZRLQ-UHFFFAOYSA-N
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Description

H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH is a synthetic peptide composed of alternating glycine (Gly) and racemic mixtures (DL forms) of valine (Val), leucine (Leu), glutamine (Gln), and proline (Pro). Its complex structure includes multiple hydrophobic residues (Val, Leu) and a proline-induced conformational rigidity. The presence of DL-amino acids suggests resistance to enzymatic degradation compared to L-enantiomer-dominated peptides, though this may reduce target specificity .

Properties

Molecular Formula

C32H55N9O10

Molecular Weight

725.8 g/mol

IUPAC Name

2-[[1-[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)

InChI Key

ORFLZNAGUTZRLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Reduction reactions can be carried out using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related peptides, supported by experimental data and inferred properties:

Property H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH H-DL-Leu-Gly-Gly-OH (DL-亮氨酰-甘氨酰-甘氨酸) Ferrocene-Labeled DNA Probes
Molecular Formula Not explicitly reported (estimated: C₃₀H₅₀N₁₀O₁₃) C₁₀H₁₉N₃O₄ Variable (DNA + ferrocene tags)
Molecular Weight ~700–800 Da (estimated) 245.28 Da >10,000 Da (DNA backbone)
Solubility Likely low due to hydrophobic residues; may require DMSO or sonication Soluble in DMSO Aqueous buffers (DNA solubility)
Storage Conditions Likely ≤-20°C (inferred from analogs) -20°C -15°C (stable for 3 months)
Stability Moderate (DL residues resist degradation) Stable at -20°C; no degradation reported 1.2% current drop after 3 months
Key Structural Features Multiple DL residues, Pro-induced rigidity, Gln side-chain interactions Short tripeptide with Leu-Gly-Gly backbone DNA backbone with ferrocene tags

Key Findings and Analysis

  • Structural Complexity: The target peptide’s extended sequence and hydrophobic residues (Val, Leu) likely reduce solubility compared to shorter analogs like H-DL-Leu-Gly-Gly-OH.
  • Storage Stability : Low-temperature storage (≤-20°C) is critical for both peptides and DNA-based probes, though peptides may require stricter conditions due to higher susceptibility to hydrolysis .
  • Functional Implications: The racemic DL-amino acids in both peptides may enhance metabolic stability but could compromise biological activity compared to L-enantiomer-rich sequences.

Biological Activity

Introduction

H-Gly-Gly-DL-Val-DL-Leu-DL-Val-DL-Gln-DL-Pro-Gly-OH is a synthetic peptide composed of a specific sequence of amino acids. This compound has garnered interest in various fields, including biochemistry, pharmacology, and molecular biology, due to its potential biological activities and applications. This article explores the biological activity of this peptide, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis Method

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) . This method involves several key steps:

  • Resin Loading : The first amino acid is attached to a solid resin.
  • Deprotection : Protective groups on the amino acids are removed.
  • Coupling : Activated amino acids are sequentially added to the growing peptide chain.
  • Cleavage : The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA) .

This peptide exhibits a unique combination of hydrophobic and hydrophilic residues, which allows for versatile interactions in biological systems. Its structure enables it to undergo various chemical reactions such as oxidation and reduction, which can influence its biological activity .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects. The exact pathways depend on the specific biological context in which the peptide is applied .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that peptides similar to H-Gly-Gly-DL-Val exhibit significant enzyme-substrate specificity. For instance, studies on L-amino acid oxidases (LAAOs) demonstrated that certain peptides could effectively catalyze reactions involving L-amino acids, suggesting potential applications in biochemical assays .
  • Therapeutic Applications : Investigations into the therapeutic potential of this peptide have indicated its possible role in drug delivery systems. Its ability to interact with cellular receptors can be harnessed to enhance the efficacy of therapeutic agents .
  • Comparative Studies : In comparative analyses with other peptides like Semaglutide and Leu-Gly-Gly, H-Gly-Gly-DL-Val demonstrated unique properties due to its specific amino acid sequence, which may confer distinct biological activities .

Biological Activity Table

Activity Type Description References
Enzyme InteractionModulates enzyme activity through specific binding interactions
Therapeutic PotentialPotential use in drug delivery systems
Structural AnalysisUnique sequence allows for diverse interactions in biological systems

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